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Compound of Interest |

Compound Name: 4-Hydroxyomeprazole sulfide
CAS No.: 151602-50-5
Cat. No.: B3419668
. J

Introduction & Scientific Context

While Omeprazole metabolism is classically defined by CYP2C19-mediated 5-hydroxylation
and CYP3A4-mediated sulfoxidation, recent high-resolution metabolomics (Jarmusch et al.,
2020) have elevated the importance of the sulfide pathway.

4-Hydroxyomeprazole sulfide (also referred to as O-desmethyl omeprazole sulfide) is a
secondary metabolite formed via a complex interplay of host and microbial enzymes. Its
accumulation is often a marker of:

e Reductive Shift: Enhanced conversion of the parent sulfoxide to sulfide, typically occurring in
the gut lumen or under hypoxic hepatic conditions.

o O-Demethylation: Subsequent oxidative attack on the 4-methoxy group of the pyridine ring.
Why study this metabolite?

o Microbiome Biomarker: Its presence correlates with gut microbiota diversity; antibiotic-
induced dysbiosis significantly alters its plasma and fecal concentrations.

« Inhibition Potential: Sulfide metabolites of benzimidazoles are often potent, time-dependent
inhibitors (TDI) of CYP2C19, potentially contributing to autoinhibition loops.
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Chemical Identity & Preparation

e Compound Name: 4-Hydroxyomeprazole sulfide (4-Desmethyl omeprazole sulfide)
o Chemical Nature: Pyridinyl-methyl-benzimidazole sulfide.

o Key Structural Feature: The sulfinyl (S=O) group of Omeprazole is reduced to a sulfide (S),
and the 4-methoxy group on the pyridine ring is O-demethylated to a hydroxyl.

e Solubility: Low aqueous solubility; requires DMSO or Methanol stock.

Standard Stock Preparation:

¢ Dissolve 1 mg of 4-Hydroxyomeprazole sulfide standard in 1 mL DMSO (100% stock).
e Prepare working solutions (10 uM, 100 uM) in 50:50 Methanol:Water.

o Storage: -80°C (Sulfides are prone to spontaneous oxidation back to sulfoxides in air;
minimize headspace).

Experimental Workflows
Workflow A: Metabolic Stability & Clearance (Hepatic
System)

Objective: Determine the intrinsic clearance (

) of 4-Hydroxyomeprazole sulfide in Human Liver Microsomes (HLM).

Rationale: To determine if this metabolite is a terminal product or a substrate for further
conjugation (e.g., Glucuronidation).

Protocol:
e System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
e Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl..

o Substrate: 4-Hydroxyomeprazole sulfide (Final conc: 1 uM).
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Cofactors:
o Phase | Check: NADPH (1 mM).

o Phase Il Check: UDPGA (2 mM) + Alamethicin (25 pg/mg protein) to permeabilize
microsomes for UGT activity.

Incubation:

o Pre-incubate HLM + Substrate for 5 min at 37°C.
o Initiate with Cofactor mix.[1]

o Timepoints: 0, 5, 15, 30, 45, 60 min.

Termination: Add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., D3-
Omeprazole).

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validating Step: Include a "No Cofactor” control to distinguish enzymatic clearance from
spontaneous re-oxidation to the sulfoxide form.

Workflow B: Gut Microbiota Reductive Assay
(Anaerobic)

Obijective: Confirm the formation of the sulfide precursor from Omeprazole or the stability of 4-
Hydroxyomeprazole sulfide in fecal slurry.

Protocol:

e Matrix: Fresh human fecal slurry (10% w/v) in pre-reduced PBS (anaerobic).
e Environment: Anaerobic chamber (85% Nz, 10% Hz, 5% CO2).

o Substrate:

o Arm A: Omeprazole (10 pM) -> Monitor formation of Sulfide.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/340182400_Enhanced_Characterization_of_Drug_Metabolism_and_the_Influence_of_the_Intestinal_Microbiome_A_Pharmacokinetic_Microbiome_and_Untargeted_Metabolomics_Study
https://www.benchchem.com/product/b3419668?utm_src=pdf-body
https://www.benchchem.com/product/b3419668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Arm B: 4-Hydroxyomeprazole sulfide (10 uM) -> Monitor stability.

e Timepoints: 0, 2, 6, 24 hours.

« Inhibition Check: Add Antibiotic Cocktail (Vancomycin/Imipenem) in a parallel well to confirm
microbial origin.

Analytical Methodology (LC-MS/MS)[2][3]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18
Reverse Phase (2.1 x 50 mm, 1.7 pum).

Parameter Setting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold

Gradient '
(4.0 min)
Flow Rate 0.5 mL/min
lonization ESI Positive
MRM Transitions (Representative):
Collision Energy

Analyte Precursor (m/z) Product (m/z) V)
Omeprazole 346.1 198.1 20
Omeprazole Sulfide 330.1 182.1 22
4-OH Omeprazole

_ 316.1 168.1 25
Sulfide
5-OH Omeprazole 362.1 214.1 18
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Note: The mass shift of -14 Da from Omeprazole Sulfide (330) to 4-OH Omeprazole Sulfide
(316) corresponds to the loss of CHz (demethylation).

Pathway Visualization

The following diagram illustrates the "Crosstalk” pathway where 4-Hydroxyomeprazole
sulfide serves as a bridge between the reductive (gut) and oxidative (liver) compartments.
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Caption: Metabolic trajectory of Omeprazole. The sulfide pathway (Yellow) requires reductive
conditions (Gut), followed by hepatic re-entry and O-demethylation (Red) to form the target
analyte.

Data Interpretation & Troubleshooting
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Interpreting Clearance Data

When analyzing the depletion of 4-Hydroxyomeprazole sulfide:

e Rapid Depletion + UDPGA: Indicates the compound is a prime candidate for Phase Il
conjugation (Glucuronidation). This aligns with recent findings (Jarmusch et al.) identifying
the O-glucuronide in urine.

« Stability without Cofactors: If the compound degrades in buffer alone, check for spontaneous
oxidation back to the sulfoxide. Always use antioxidants (e.g., Ascorbic acid) during sample
prep if instability is observed.

Inhibition Potential (DDI Risk)

Sulfides are notoriously potent inhibitors. You must calculate the

of 4-Hydroxyomeprazole sulfide against CYP2C19 using S-Mephenytoin as a probe
substrate.

Protocol:

e Incubate HLM with Probe (S-Mephenytoin, 40 uM) + 4-Hydroxyomeprazole sulfide (0 - 50
uM).

e Measure formation of 4'-Hydroxymephenytoin.
e Critical: If

decreases with pre-incubation time, the metabolite is a Mechanism-Based Inhibitor (MBI).

Summary Table: Expected Metabolic Parameters
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Parameter

Value Range (Est.)

Significance

LogD (pH 7.4)

25-3.0

Moderate lipophilicity; good

membrane permeability.

HLM Stability (

)

< 30 min (with UDPGA)

Rapidly conjugated; unlikely to
accumulate unless UGTs are
inhibited.

Microbiome Formation

High in Dysbiosis

Antibiotic treatment may
reduce sulfide formation by

killing reductases.

CYP2C19 Inhibition

Potential contributor to

Omeprazole's autoinhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fascpt.onlinelibrary.wiley.com%2Fdoi%2Ffull%2F10.1111%2Fcts.12769
https://www.benchchem.com/product/b3419668?utm_src=pdf-body
https://www.benchchem.com/product/b3419668?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fsciex.com%2Fproducts%2Fsoftware%2Fall-in-one-hr-ms-ms-library
https://sciex.com/products/spectral-library/hrms-all-v2-with-nist
https://www.researchgate.net/figure/Structures-of-S-and-R-omeprazole-and-the-four-oxidized-metabolites-Asterisk-denotes-the_fig1_7667643
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400457/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.fda.gov%2Fregulatory-information%2Fsearch-fda-guidance-documents%2Fvitro-drug-interaction-studies-cytochrome-p450-enzyme-and-transporter-mediated-drug-interactions
https://www.benchchem.com/product/b3419668?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sources

1. researchgate.net [researchgate.net]

2. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle
[sciex.com]

o 3. researchgate.net [researchgate.net]

o 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by
Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC
[pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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